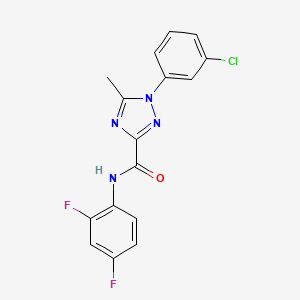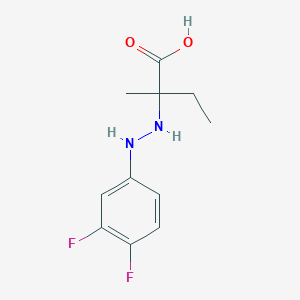
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid is an organic compound that features a hydrazine functional group attached to a difluorophenyl ring and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid typically involves the condensation of 3,4-difluorophenylhydrazine with 2-methylbutanoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with the use of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted difluorophenyl derivatives .
Scientific Research Applications
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylhydrazine: A precursor in the synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid.
2-Methylbutanoic acid: Another precursor used in the synthesis.
Other hydrazine derivatives: Compounds with similar structures but different substituents on the hydrazine or phenyl ring
Uniqueness
This compound is unique due to the presence of both the difluorophenyl and hydrazine functional groups, which confer specific chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14F2N2O2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[2-(3,4-difluorophenyl)hydrazinyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C11H14F2N2O2/c1-3-11(2,10(16)17)15-14-7-4-5-8(12)9(13)6-7/h4-6,14-15H,3H2,1-2H3,(H,16,17) |
InChI Key |
WIDONXSXTABPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)NNC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


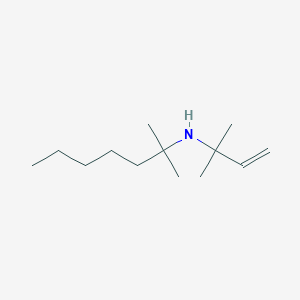

![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
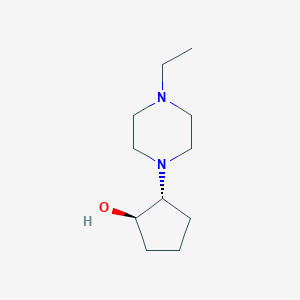
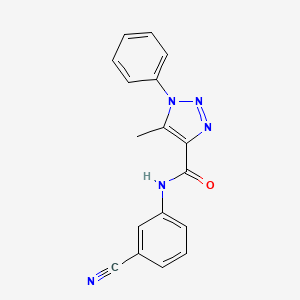
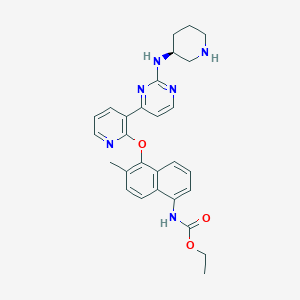
![7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362306.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
